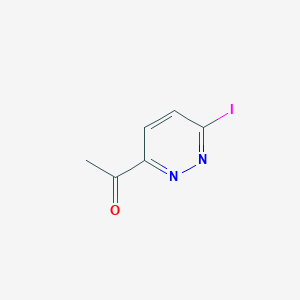

1-(6-Iodopyridazin-3-yl)ethanone

Descripción

1-(6-Iodopyridazin-3-yl)ethanone is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at position 6 and an ethanone (acetyl) group at position 3. The iodine substituent enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules .

Propiedades

Fórmula molecular |

C6H5IN2O |

|---|---|

Peso molecular |

248.02 g/mol |

Nombre IUPAC |

1-(6-iodopyridazin-3-yl)ethanone |

InChI |

InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 |

Clave InChI |

LMAVJXHRWDDEPC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NN=C(C=C1)I |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(6-Yodopiridazin-3-il)etanona típicamente implica la yodación de un derivado de piridazina seguido de la introducción de un grupo etanona. Un método común involucra los siguientes pasos:

Yodación: El material de partida, 6-cloropiridazina, se trata con yodo y un agente oxidante adecuado como el peróxido de hidrógeno o el hipoclorito de sodio para introducir el átomo de yodo en la posición 6.

Introducción del grupo etanona: La piridazina yodada luego se hace reaccionar con un agente acetilante, como anhídrido acético o cloruro de acetilo, en presencia de una base como la piridina para formar 1-(6-Yodopiridazin-3-il)etanona.

Métodos de producción industrial

La producción industrial de 1-(6-Yodopiridazin-3-il)etanona puede involucrar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para el rendimiento, la pureza y la rentabilidad. Los reactores de flujo continuo y los sistemas automatizados pueden emplearse para garantizar la calidad constante de la producción.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(6-Yodopiridazin-3-il)etanona puede experimentar diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros sustituyentes a través de reacciones de sustitución nucleofílica. Los reactivos comunes incluyen azida de sodio, cianuro de potasio y reactivos organometálicos.

Oxidación y reducción: El grupo etanona puede oxidarse a un ácido carboxílico o reducirse a un alcohol. Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo y los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura o Heck para formar estructuras más complejas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias piridazinas sustituidas, mientras que las reacciones de oxidación y reducción pueden producir ácidos carboxílicos o alcoholes, respectivamente.

Aplicaciones Científicas De Investigación

1-(6-Yodopiridazin-3-il)etanona tiene varias aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. Su reactividad lo hace útil en el desarrollo de nuevas metodologías sintéticas.

Biología: El compuesto puede utilizarse en el diseño de moléculas biológicamente activas, incluidos posibles fármacos. Sus derivados pueden exhibir propiedades antimicrobianas, anticancerígenas o antiinflamatorias.

Medicina: La investigación sobre sus derivados puede conducir al desarrollo de nuevos medicamentos dirigidos a vías biológicas específicas. El átomo de yodo puede utilizarse para el etiquetado radiactivo, lo que lo hace útil en la imagenología de diagnóstico.

Industria: Se puede utilizar en la síntesis de agroquímicos, tintes y otros compuestos de interés industrial.

Mecanismo De Acción

El mecanismo de acción de 1-(6-Yodopiridazin-3-il)etanona y sus derivados depende de sus objetivos biológicos específicos. En general, estos compuestos pueden interactuar con enzimas, receptores u otras proteínas, modulando su actividad. El átomo de yodo puede mejorar la afinidad de unión del compuesto a ciertos objetivos, mientras que el grupo etanona puede participar en enlaces de hidrógeno u otras interacciones .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 1-(6-Iodopyridazin-3-yl)ethanone, focusing on substituent effects and molecular properties:

Pharmacological Potential

While direct data for 1-(6-Iodopyridazin-3-yl)ethanone are unavailable, pyridine-based ethanone derivatives like UDO and UDD () demonstrate potent CYP51 enzyme inhibition against Trypanosoma cruzi.

Key Research Findings and Data

Physicochemical Properties

- Stability : Iodo compounds may exhibit photodegradation risks, necessitating storage in amber containers.

Actividad Biológica

Chemical Structure and Properties

- Chemical Formula : C7H6N2O

- Molecular Weight : 134.14 g/mol

- CAS Number : 131674-40-3

The presence of the iodine atom in the structure may influence the compound's reactivity and biological interactions, potentially enhancing its pharmacological properties.

Biological Activity Overview

Compounds containing pyridazine rings have been known to exhibit various biological activities, including:

- Antimicrobial Activity : Some pyridazine derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer Properties : Certain studies indicate that pyridazine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Pyridazine derivatives are also being researched for their potential in reducing inflammation.

Although specific data on 1-(6-Iodopyridazin-3-yl)ethanone is sparse, the biological activities of similar compounds suggest it may possess noteworthy pharmacological properties.

1. Antimicrobial Activity

A study investigating various pyridazine derivatives found that certain compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics.

2. Anticancer Activity

Research has highlighted the anticancer potential of pyridazine derivatives through mechanisms such as:

- Inducing cell cycle arrest

- Inhibiting DNA synthesis

- Promoting apoptosis in cancer cell lines

For instance, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that 1-(6-Iodopyridazin-3-yl)ethanone could exhibit similar effects.

3. Inflammatory Response Modulation

Pyridazine derivatives have also been studied for their ability to modulate inflammatory responses. For example, certain compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in conditions characterized by excessive inflammation.

Data Summary Table

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various Pyridazines | Inhibition of bacterial growth |

| Anticancer | Pyridazinones | Induction of apoptosis, cell cycle arrest |

| Anti-inflammatory | Pyridazine analogs | Reduction of cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.